3,6-Dodecadiyne
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Overview
Description
3,6-Dodecadiyne is an organic compound with the molecular formula C12H18 It is a member of the alkyne family, characterized by the presence of two triple bonds in its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Dodecadiyne can be synthesized through various methods, including:
Alkyne Coupling Reactions: One common method involves the coupling of terminal alkynes using palladium-catalyzed cross-coupling reactions. For example, the reaction between 1-hexyne and 1,6-dibromohexane in the presence of a palladium catalyst can yield this compound.
Dehydrohalogenation: Another method involves the dehydrohalogenation of 1,6-dibromohexane using a strong base such as potassium tert-butoxide, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of alkyne synthesis and coupling reactions can be scaled up for industrial applications. The choice of catalyst, solvent, and reaction conditions would be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dodecadiyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Hydrogenation of this compound can yield alkanes or alkenes, depending on the reaction conditions and catalysts.
Substitution: It can participate in nucleophilic substitution reactions, where the triple bonds act as electrophilic sites.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or ozone can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various substituted alkynes or alkenes, depending on the nucleophile used.
Scientific Research Applications
3,6-Dodecadiyne has several applications in scientific research:
Materials Science: It is used in the synthesis of conjugated polymers and other advanced materials due to its ability to form extended π-conjugated systems.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use this compound as a probe to study enzyme-catalyzed reactions and other biochemical processes.
Industrial Applications: It is employed in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 3,6-Dodecadiyne exerts its effects depends on the specific reaction it undergoes. For example:
Oxidation: The triple bonds in this compound can be attacked by oxidizing agents, leading to the formation of reactive intermediates that further react to form diketones or carboxylic acids.
Reduction: Hydrogenation involves the addition of hydrogen atoms to the triple bonds, facilitated by a catalyst, resulting in the formation of alkanes or alkenes.
Substitution: Nucleophilic substitution involves the attack of a nucleophile on the electrophilic triple bonds, leading to the formation of substituted products.
Comparison with Similar Compounds
1,3-Butadiyne: Another alkyne with two triple bonds, but with a shorter carbon chain.
1,5-Hexadiyne: Similar structure but with a different position of the triple bonds.
3,9-Dodecadiyne: A structural isomer with triple bonds at different positions.
Properties
CAS No. |
918309-83-8 |
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Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
dodeca-3,6-diyne |
InChI |
InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h3-5,7,9-10H2,1-2H3 |
InChI Key |
YRLSTTPAHZAQOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCC#CCC |
Origin of Product |
United States |
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